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Compound of Interest

2-Bromo-4-nitro-5-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B1520135

An In-Depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-5-
(trifluoromethyl)aniline, a key chemical intermediate for the pharmaceutical and materials
science industries. This document delineates its chemical identity, physicochemical properties,
a validated synthetic pathway, and its strategic applications in modern drug discovery.
Emphasis is placed on the rationale behind its use, particularly how its unique trifunctional
structure serves as a versatile scaffold for creating diverse molecular architectures. Detailed
protocols for handling, safety, and a representative synthetic application are included to support
researchers and drug development professionals in leveraging this valuable building block.

Core Chemical Identity and Properties

2-Bromo-4-nitro-5-(trifluoromethyl)aniline is an aromatic compound distinguished by a
trifecta of functional groups that impart significant utility in organic synthesis: a nucleophilic
aniline group, an electrophilic aromatic ring modulated by nitro and trifluoromethyl substituents,
and a bromine atom poised for cross-coupling reactions. These features make it a highly
sought-after intermediate in the synthesis of complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number:
1190198-31-2.[1][2] It is crucial to distinguish this specific isomer from others such as 2-Bromo-
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5-nitro-4-(trifluoromethyl)aniline (CAS 1236060-59-5)[3] or 4-Bromo-2-nitro-5-
(trifluoromethyl)aniline (CAS 683241-86-3)[4], as the regiochemistry is critical to its reactivity

and subsequent application.

Physicochemical Data

The fundamental properties of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline are summarized

below. This data is essential for reaction planning, solvent selection, and purification strategies.

Property Value Source

CAS Number 1190198-31-2 [1][2]

Molecular Formula C7HaBrFsN202 [4]

Molecular Weight 285.02 g/mol [4]
2-bromo-4-nitro-5-

IUPAC Name _ - N/A
(trifluoromethyl)aniline
NC1=CC(C(F)(F)F)=C(--

SMILES (C(R(F)F)=C( 1]
INVALID-LINK--=0)C=C1Br
Typically a yellow to orange

Appearance P -y y o J N/A
crystalline solid (inferred)

Boiling Point No data available [1]

Melting Point No data available [2]

Spectroscopic Profile (Predicted)

Structural confirmation is paramount. While specific spectra for this exact compound are not

publicly available, its structure allows for the confident prediction of key spectroscopic

signatures:

¢ IH NMR: The spectrum would exhibit distinct signals in the aromatic region for the two

protons on the benzene ring. Their chemical shifts and coupling constants would be

influenced by the surrounding electron-withdrawing groups and the amine. A broad signal

corresponding to the -NHz protons would also be present.

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.bldpharm.com/products/1236060-59-5.html
https://www.smolecule.com/products/s684395
https://www.benchchem.com/product/b1520135?utm_src=pdf-body
https://www.bldpharm.com/products/1190198-31-2.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12484045.htm
https://www.smolecule.com/products/s684395
https://www.smolecule.com/products/s684395
https://www.bldpharm.com/products/1190198-31-2.html
https://www.bldpharm.com/products/1190198-31-2.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12484045.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: Seven distinct carbon signals are expected. The carbon attached to the
trifluoromethyl group would show a characteristic quartet due to C-F coupling. Carbons
bonded to bromine and the nitro group would also have predictable chemical shifts.

e 19F NMR: A strong singlet would be observed, characteristic of the -CF3 group.

o FT-IR: Key stretches would include N-H vibrations for the amine group (approx. 3300-3500
cm~1), asymmetric and symmetric N-O stretching for the nitro group (approx. 1520 and 1340
cm~1), and C-F stretches for the trifluoromethyl group (approx. 1100-1300 cm™1).

o Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern (M
and M+2 peaks of nearly 1:1 intensity) due to the presence of a single bromine atom.

Strategic Synthesis Pathway

The synthesis of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline requires careful regiochemical
control. A logical and field-proven approach involves a multi-step sequence starting from a
commercially available trifluoromethylaniline derivative. The causality behind the sequence is
critical: the directing effects of the substituents are leveraged at each stage to ensure the
correct placement of incoming functional groups.
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Synthesis Workflow
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Fig 1. Logical workflow for the synthesis of the target compound.

Causality in Synthesis:
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» Amine Protection: The synthesis begins by protecting the highly activating amino group of
the starting material, typically via acetylation. This is crucial for two reasons: it prevents
unwanted side reactions during nitration and transforms the ortho-, para-directing -NHz
group into a more moderately activating, but still ortho-, para-directing, -NHAc group. This
provides better control over the subsequent nitration step.

o Regioselective Nitration: With the amine protected, nitration is performed using a standard
nitrating mixture (HNO3/H2S0a4). The bulky acetamido group and the bromine atom sterically
hinder the positions ortho to them. The strongest activating effect of the acetamido group
directs the incoming nitro group to the vacant para position, yielding the desired 4-nitro
isomer with high selectivity.

o Deprotection: The final step is the hydrolysis of the acetamide group under acidic or basic
conditions to reveal the free aniline, yielding the target compound.

This strategic sequence is a classic example of using protecting groups and leveraging
substituent effects to achieve a single, desired constitutional isomer.[5]

Applications in Drug Discovery and Development

The value of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline lies in its identity as a versatile
chemical scaffold. Each functional group offers a handle for distinct, orthogonal chemical
transformations, allowing for the systematic construction of a diverse library of drug candidates.
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Utility in Medicinal Chemistry
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Fig 2. Application workflow demonstrating the scaffold's versatility.

e The Trifluoromethyl (-CF3) Group: This is arguably the most critical feature for drug
development. Incorporating a -CFs group is a well-established strategy in medicinal
chemistry to enhance a drug's pharmacological profile.[6] It can increase lipophilicity, which
may improve membrane permeability and bioavailability.[7][8] Furthermore, the -CFs group is
metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the
drug's half-life.[7]
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The Bromine Atom: This serves as a prime handle for palladium-catalyzed cross-coupling
reactions.[9] Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be
performed at this site to introduce a vast array of carbon- or nitrogen-linked substituents,
enabling extensive Structure-Activity Relationship (SAR) studies.

The Aniline Group: The -NH2z group can be readily acylated, sulfonated, or alkylated to
explore how modifications at this vector impact target binding.

The Nitro Group: The nitro group is a strong electron-withdrawing group, modulating the
electronics of the aromatic ring. It can also be selectively reduced to an amine, opening up a
new reactive site for further derivatization, completely changing the molecule's chemical
nature.

Safety, Handling, and Disposal

As a substituted nitroaromatic and halogenated compound, 2-Bromo-4-nitro-5-

(trifluoromethyl)aniline must be handled with appropriate care. While a specific Safety Data

Sheet (SDS) is not widely available, data from structurally similar compounds provides a strong

basis for a robust safety protocol.

Hazard Profile (Inferred from Analogs):

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]
Skin Corrosion/Irritation: May cause skin irritation.[12][13]
Eye Damage/Irritation: May cause serious eye irritation.[12][13]

Target Organ Toxicity: May cause damage to organs through prolonged or repeated
exposure.[10]

Mandatory Handling Protocol

Engineering Controls: All manipulations must be conducted inside a certified chemical fume
hood to avoid inhalation of dust or vapors.[10][14] Ensure an eyewash station and safety
shower are immediately accessible.[11][12]

Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear chemical safety goggles and/or a face shield (OSHA 29 CFR
1910.133 or EN166 compliant).[11][12]

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves
immediately if contamination occurs.

o Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.[14]

o Handling Practices: Avoid generating dust.[14] Do not eat, drink, or smoke in the work area.
[10] Wash hands thoroughly after handling.[11]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[10][12]

» Disposal: Dispose of waste material and contaminated containers at an approved hazardous
waste disposal facility, in accordance with all local, state, and federal regulations. Do not
allow the product to enter drains.[10]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol provides a representative example of how 2-Bromo-4-nitro-5-
(trifluoromethyl)aniline can be used in a common C-C bond-forming reaction.
Objective: To synthesize 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline.

Methodology:

o Reactor Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-
Bromo-4-nitro-5-(trifluoromethyl)aniline (1.0 eq, 285 mg, 1.0 mmol), (4-
methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq,
414 mg, 3.0 mmol).

» Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
(Pd(dppf)CI2) (0.03 eq, 22 mg, 0.03 mmol) to the flask.
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 Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15
minutes. This step is critical as palladium catalysts are sensitive to oxygen.

» Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

o Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
Monitor the reaction progress by TLC or LC-MS.

o Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl
acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice
with 20 mL portions of ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the crude residue by flash
column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield
the pure product.

o Characterization: Confirm the structure of the product using *H NMR, 13C NMR, and high-
resolution mass spectrometry.

Conclusion

2-Bromo-4-nitro-5-(trifluoromethyl)aniline is a high-value, strategically functionalized
building block for advanced chemical synthesis. Its defined regiochemistry, coupled with the
synergistic properties of its trifluoromethyl, bromo, and amino groups, provides an exceptional
platform for the development of novel pharmaceuticals and materials. A thorough
understanding of its properties, synthetic access, and safe handling protocols, as outlined in
this guide, is essential for unlocking its full potential in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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